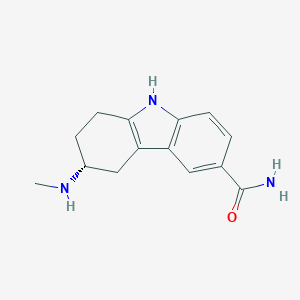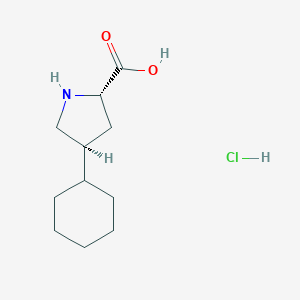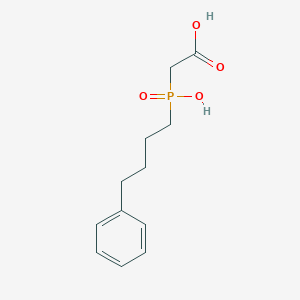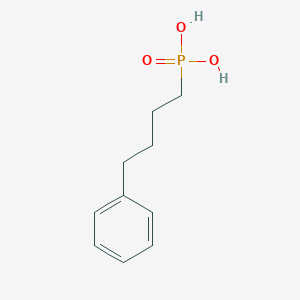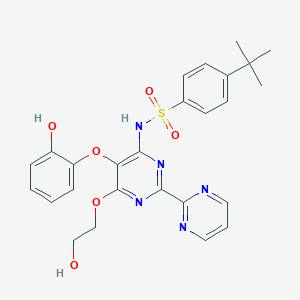
Desmethyl Bosentan
Übersicht
Beschreibung
Desmethyl Bosentan is an active metabolite of Bosentan . Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension .
Synthesis Analysis
Bosentan analogues have been synthesized, and their metabolism and biological activity were evaluated . All synthesized compounds showed improved metabolic stability towards CYP2C9 . The synthesis of Bosentan and its desmethyl metabolite was conducted by reaction crystallization in ethyl acetate at 25 °C .Molecular Structure Analysis
The Desmethyl Bosentan molecule contains a total of 68 bond(s). There are 41 non-H bond(s), 26 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 24 aromatic bond(s), 4 six-membered ring(s), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 2 ether(s) (aromatic), 1 sulfonamide(s) (thio-/dithio-), and 2 Pyrimidine(s) .Chemical Reactions Analysis
Ultraviolet photodissociation and collision-induced dissociation have been used for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry . The versatility of these methods is demonstrated for quantitative analysis in human plasma of Bosentan and its Desmethyl metabolite .Physical And Chemical Properties Analysis
Bosentan is a pyrimidine derivative, containing benzene and sulfonamide group in the structure . The molecule is achiral. The molecular weight is about 551.6 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Interaction Profile
Desmethyl bosentan exhibits a similar pharmacokinetic interaction profile as bosentan, potentially contributing to the inducing effects of the parent compound. It notably affects targets such as cytochrome P450 3A4 (CYP3A4), ABCB1 (P-glycoprotein, P-gp), and ABCG2 (breast cancer resistance protein) while inhibiting organic anion transporting polypeptide (OATP) 1B1 and OATP1B3 (Weiss et al., 2015).
Role in Allergic Rhinitis and Pulmonary Arterial Hypertension
Desmethyl bosentan, through its parental compound bosentan, has been studied in allergic rhinitis (AR) and pulmonary arterial hypertension (PAH). In AR, it shows potential in controlling symptoms and reducing allergic inflammation (Tatar et al., 2017). In PAH, bosentan's interaction with sildenafil was explored, noting its effect on plasma concentration and suggesting a relationship with desmethyl bosentan (Paul et al., 2005).
Analytical Methodologies
Advanced methodologies for analyzing bosentan and its metabolites, including desmethyl bosentan, have been developed. This includes a liquid chromatography-tandem mass spectrometry assay for determining these compounds in human dried blood spots, highlighting the importance of desmethyl bosentan in pharmacological studies (Ganz et al., 2012).
Hemodynamic Effects in PAH
The hemodynamic effects of sildenafil, influenced by bosentan treatment in PAH patients, indirectly implicate desmethyl bosentan. This reflects on its potential impact on treatment regimens and patient responses (Hatano et al., 2011).
Wirkmechanismus
Target of Action
Desmethyl Bosentan is an active metabolite of Bosentan , a dual endothelin receptor antagonist . It primarily targets the endothelin receptors A and B (ET-A and ET-B) found in the endothelium and vascular smooth muscle .
Mode of Action
Desmethyl Bosentan, like Bosentan, blocks the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B . ET-1 is a neurohormone that promotes vasoconstriction and proliferation when bound to its receptors . By blocking this interaction, Desmethyl Bosentan negates the deleterious effects of ET-1, leading to vasodilation and reduced blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Bosentan is the endothelin pathway . By antagonizing the endothelin receptors, Desmethyl Bosentan disrupts the signaling cascade initiated by ET-1, thereby preventing vasoconstriction and proliferation . This leads to a decrease in pulmonary vascular resistance and amelioration of pulmonary arterial remodeling .
Pharmacokinetics
Bosentan, and by extension Desmethyl Bosentan, exhibits nonlinear pharmacokinetics, likely due to the saturation of organic anion-transporting polypeptide (OATP)-mediated hepatic uptake and cytochrome P450 (CYP)-mediated metabolism . Bosentan is a substrate of hepatic uptake transporter OATPs and undergoes extensive hepatic metabolism by CYP3A4 and CYP2C9 . The saturation of these processes in the liver contributes to the nonlinear pharmacokinetics of Bosentan .
Result of Action
The molecular and cellular effects of Desmethyl Bosentan’s action primarily involve the relaxation of vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure . This can lead to improvements in conditions like pulmonary arterial hypertension (PAH) . Additionally, Desmethyl Bosentan has been shown to activate the pregnane X receptor (PXR) in CV-1 monkey kidney cells expressing the human receptor .
Action Environment
The action, efficacy, and stability of Desmethyl Bosentan can be influenced by various environmental factors. For instance, the saturation of hepatic uptake, which is a major contributor to its nonlinear pharmacokinetics, can be influenced by factors such as liver health and the presence of other medications
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLKJGYAWXIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423786 | |
| Record name | Desmethyl Bosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Bosentan | |
CAS RN |
253688-61-8 | |
| Record name | Ro 47-8634 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyl Bosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETHOXYBOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



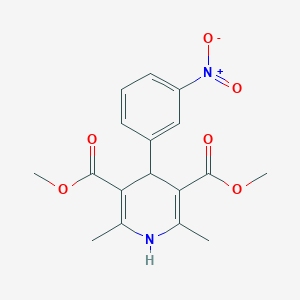
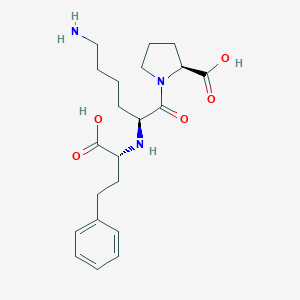

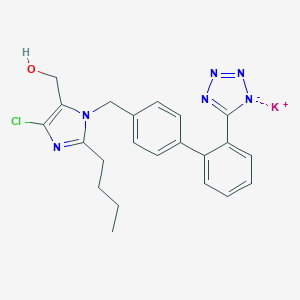
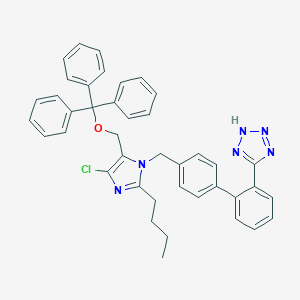
![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
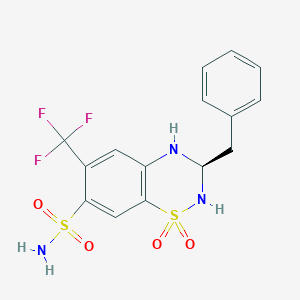
![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)


